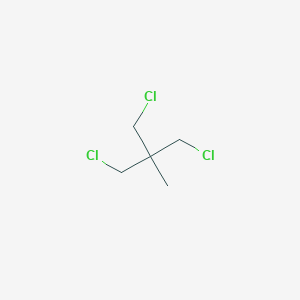
Acide 2-naphthoxyacétique
Vue d'ensemble
Description
L'acide 2-naphtoxyacétique est une hormone végétale synthétique appartenant à la classe des auxines. Il est principalement utilisé pour favoriser la nouaison des fruits et prévenir la chute prématurée des fruits dans diverses cultures telles que les pommes, les poires, les prunes et les cerises . Le composé est modérément soluble dans l'eau et présente une faible volatilité . Sa formule chimique est C₁₂H₁₀O₃, et sa masse moléculaire est de 202,21 g/mol .
Applications De Recherche Scientifique
2-Naphthoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It serves as a plant growth regulator, promoting root growth, fruit set, and preventing premature fruit drop.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating plant hormone pathways.
Industry: It is used in agriculture to enhance crop yield and quality.
Mécanisme D'action
Target of Action
2-Naphthoxyacetic acid, also known as BNOA, is a plant hormone . Its primary target is the plant’s growth processes, particularly those involved in fruit set .
Mode of Action
The mode of action of 2-Naphthoxyacetic acid is related to its role as a plant hormone. It is absorbed by the leaves and roots of plants . It interacts with its targets to promote the growth of roots, encourage fruit set, and prevent premature fruit fall .
Biochemical Pathways
It is known that auxin, a class of plant hormones that includes 2-naphthoxyacetic acid, regulates virtually every aspect of plant growth and development . This includes processes such as embryogenesis, apical dominance, lateral root formation, hypocotyl elongation, tropic responses to light and gravity, vascular tissue differentiation, and lateral branching of shoots .
Pharmacokinetics
The pharmacokinetics of 2-Naphthoxyacetic acid in plants involve its absorption by the leaves and roots, followed by its distribution throughout the plant to exert its effects . It is moderately soluble in water , which facilitates its transport within the plant.
Result of Action
The result of 2-Naphthoxyacetic acid’s action is the promotion of various growth processes in plants. It encourages fruit set, stimulates root growth, and prevents premature fruit fall . These effects contribute to improved plant health and productivity.
Action Environment
The action of 2-Naphthoxyacetic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that its availability to plants may be affected by soil moisture levels . , indicating that its presence and activity in the environment can be influenced by factors such as rainfall and soil type.
Analyse Biochimique
Biochemical Properties
It is known to promote seed germination and early flowering in tomatoes . It also effectively improves fruit size and color .
Cellular Effects
It is known to interfere with membrane dynamics in tobacco cells . The most potent inhibitor, 1-NOA, blocked the activities of both auxin influx and efflux carriers, whereas 2-Naphthoxyacetic acid at the same concentration preferentially inhibited auxin influx .
Molecular Mechanism
It is known to interfere with the dynamics of the plasma membrane . This interference regulates overall auxin transport across the plasma membrane depending on the dynamics of particular membrane vesicles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 2-naphtoxyacétique peut être synthétisé par réaction du 2-naphthol avec l'acide chloroacétique en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule généralement comme suit :
- Dissoudre le 2-naphthol dans un solvant approprié comme l'éthanol.
- Ajouter l'acide chloroacétique et l'hydroxyde de sodium à la solution.
- Chauffer le mélange sous reflux pendant plusieurs heures.
- Après l'achèvement, refroidir le mélange réactionnel et l'acidifier avec de l'acide chlorhydrique pour précipiter le produit.
- Filtrer et recristalliser le produit à partir d'eau chaude ou de benzène pour obtenir de l'acide 2-naphtoxyacétique pur .
Méthodes de production industrielle : La production industrielle de l'acide 2-naphtoxyacétique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit est ensuite purifié par cristallisation ou autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-naphtoxyacétique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés de la naphtoquinone.
Réduction : Les réactions de réduction peuvent le convertir en acide naphtylacétique.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont employés en conditions basiques ou acides.
Principaux produits :
Oxydation : Dérivés de la naphtoquinone.
Réduction : Acide naphtylacétique.
Substitution : Divers dérivés d'acide naphtoxyacétique substitués.
4. Applications de la recherche scientifique
L'acide 2-naphtoxyacétique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés.
Biologie : Il sert de régulateur de croissance des plantes, favorisant la croissance des racines, la nouaison des fruits et prévenant la chute prématurée des fruits.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son rôle dans la modulation des voies hormonales végétales.
Industrie : Il est utilisé en agriculture pour améliorer le rendement et la qualité des cultures.
5. Mécanisme d'action
L'acide 2-naphtoxyacétique fonctionne comme une auxine, un type d'hormone végétale qui régule divers aspects de la croissance et du développement des plantes. Il inhibe l'afflux d'auxine en interagissant avec les transporteurs d'auxine sur la membrane plasmique, affectant ainsi la distribution et la concentration de l'auxine dans les tissus végétaux . Cette modulation du transport de l'auxine influence des processus tels que l'élongation cellulaire, l'initiation des racines et le développement des fruits .
Composés similaires :
Acide 1-naphtalèneacétique : Une autre auxine synthétique avec des applications similaires pour favoriser la croissance des plantes et la nouaison des fruits.
Acide 3-indoleacétique : Une auxine naturelle qui joue un rôle crucial dans la croissance et le développement des plantes.
Unicité de l'acide 2-naphtoxyacétique : L'acide 2-naphtoxyacétique est unique en raison de son interaction spécifique avec les transporteurs d'auxine, ce qui lui permet d'inhiber sélectivement l'afflux d'auxine. Cette propriété le rend particulièrement efficace pour réguler la nouaison des fruits et prévenir la chute prématurée des fruits dans diverses cultures .
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetic acid: Another synthetic auxin with similar applications in promoting plant growth and fruit set.
3-Indoleacetic acid: A naturally occurring auxin that plays a crucial role in plant growth and development.
Naptalam: A synthetic plant growth regulator used to control weed growth.
Uniqueness of 2-Naphthoxyacetic Acid: 2-Naphthoxyacetic acid is unique due to its specific interaction with auxin transporters, which allows it to selectively inhibit auxin influx. This property makes it particularly effective in regulating fruit set and preventing premature fruit drop in various crops .
Propriétés
IUPAC Name |
2-naphthalen-2-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJYMOBWVJQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042195 | |
| Record name | 2-Naphthoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2-Naphthalenyloxy)acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-23-0 | |
| Record name | 2-Naphthoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoxyacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-NAPHTHYLOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2-Naphthalenyloxy)acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
| Record name | (2-Naphthalenyloxy)acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-NOAA exert its effects on plant growth?
A1: 2-NOAA, similar to other auxins, is believed to influence plant growth and development by modulating gene expression. While the precise mechanisms are still under investigation, studies suggest that 2-NOAA may interfere with membrane dynamics, affecting the activity of auxin influx and efflux carriers involved in polar auxin transport. [] This disruption of auxin transport can lead to altered auxin distribution within plant tissues, ultimately impacting various developmental processes such as cell elongation, root initiation, and fruit set. [, , ]
Q2: What specific plant responses are influenced by 2-NOAA?
A2: 2-NOAA has been shown to influence a wide range of plant responses, including:
- Stimulation of Root Growth: 2-NOAA can promote the formation of adventitious roots in various plant species. [, , ]
- Enhancement of Fruit Set: Application of 2-NOAA can increase fruit set in certain crops, such as strawberries and plums. [, ]
- Regulation of Shoot Elongation: Depending on the plant species and concentration, 2-NOAA can either stimulate or inhibit shoot elongation. [, ]
Q3: Does 2-NOAA interact differently with plant species?
A3: Yes, studies have shown varying sensitivities to 2-NOAA among different plant species. For instance, while 2-NOAA effectively stimulates elongation in tissues of gymnosperms, legumes, and certain monocots, it shows poor efficacy in promoting elongation in coleoptiles of maize. [] This differential response suggests variations in the structure or expression of auxin receptors and transporters among different plant lineages.
Q4: What is the molecular formula and weight of 2-NOAA?
A4: The molecular formula of 2-NOAA is C12H10O3, and its molecular weight is 202.21 g/mol.
Q5: Is there any spectroscopic data available for 2-NOAA?
A5: Yes, 2-NOAA has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is commonly used to identify functional groups within the molecule. [, ] Additionally, room temperature phosphorescence and fluorescence spectroscopy have been employed to develop analytical methods for detecting and quantifying 2-NOAA in various matrices, including fruit and vegetable samples. [, ]
Q6: How stable is 2-NOAA under different environmental conditions?
A6: 2-NOAA can undergo photodegradation in aqueous solutions when exposed to ultraviolet (UV) radiation. [] The major photodegradation products identified include β-naphthol, 2-hydroxy-1-naphthaldehyde, and naphtho[2,1-b]furan-2(1H)-one. [] The photodegradation pathway seems to involve photolytic cleavage of the aryl-halogen bond and the aryloxy-carbon bond.
Q7: Are there any specific compatibility issues to be considered when formulating 2-NOAA?
A7: While specific formulation compatibility issues are not extensively discussed in the provided research articles, it is generally crucial to consider factors such as pH, temperature, and the presence of other ingredients that might affect the stability and efficacy of 2-NOAA in formulations.
Q8: What analytical methods are commonly employed for the determination of 2-NOAA?
A8: Various analytical techniques have been developed for the detection and quantification of 2-NOAA:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with different detectors, such as UV or mass spectrometry (MS), offers high sensitivity and selectivity for 2-NOAA analysis in complex matrices like plant tissues and fruits. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying 2-NOAA, particularly in environmental samples, due to its high resolution and sensitivity. []
- Fluorescence and Phosphorescence Spectroscopy: These techniques exploit the luminescent properties of 2-NOAA, enabling its sensitive and selective detection, even in the presence of other compounds. [, ]
Q9: What is the environmental fate of 2-NOAA?
A9: While specific details on the environmental degradation pathways of 2-NOAA are not provided in the research, it is known that it can undergo photodegradation in water when exposed to UV light. [] Further research is needed to understand its persistence, bioaccumulation potential, and overall impact on ecosystems.
Q10: Are there any strategies to mitigate the potential environmental impact of 2-NOAA?
A10: One potential strategy to reduce the environmental risks associated with 2-NOAA is exploring the use of adsorbent materials for its removal from contaminated water sources. For example, quaternized chitosan hydrogels have shown promise in adsorbing 2-NOAA from aqueous solutions, suggesting their potential application in treating wastewater contaminated with this plant growth regulator. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














